molecular formula C22H18ClFN2O4 B12393678 9-Chloromethyl-10-hydroxy-11-F-Camptothecin

9-Chloromethyl-10-hydroxy-11-F-Camptothecin

货号: B12393678
分子量: 428.8 g/mol
InChI 键: VIMRBMFQCXMCKY-QFIPXVFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Identity and Structural Characterization of 9-Chloromethyl-10-hydroxy-11-F-Camptothecin

Systematic Nomenclature and Molecular Formula

The systematic name 9-chloromethyl-10-hydroxy-11-fluoro-camptothecin reflects its structural modifications relative to the parent camptothecin scaffold. According to IUPAC conventions, the numbering begins at the quinoline nitrogen (position 1), with substitutions at positions 9 (chloromethyl), 10 (hydroxyl), and 11 (fluorine). The molecular formula, C~22~H~18~ClFN~2~O~4~ , corresponds to a molecular weight of 428.84 g/mol .

Table 1: Molecular identity of this compound
Property Value
Molecular formula C~22~H~18~ClFN~2~O~4~
Molecular weight 428.84 g/mol
CAS Registry Number 2414594-22-0
IUPAC name 9-(Chloromethyl)-10-hydroxy-11-fluorocamptothecin

The chloromethyl group at position 9 introduces electrophilic reactivity, potentially enabling covalent interactions with biological targets, while the fluorine at position 11 enhances metabolic stability through reduced oxidative susceptibility .

Stereochemical Configuration and Conformational Analysis

Camptothecin derivatives retain the original stereochemical configuration of the parent compound, which features a rigid, planar pentacyclic system (rings A–E) with an S-configured lactone E-ring critical for topoisomerase I (Topo I) inhibition . The 9-chloromethyl substituent occupies the α-face of the A-ring, projecting into the minor groove of DNA during Topo I-DNA complex stabilization. Computational modeling suggests that the 10-hydroxy and 11-fluoro groups adopt equatorial orientations to minimize steric clashes with the DNA helix, though experimental validation remains pending .

The lactone ring’s equilibrium between closed (active) and open (inactive) forms is influenced by pH and serum albumin binding. Substitutions at positions 9–11 may shift this equilibrium; the electron-withdrawing fluorine at position 11 likely stabilizes the lactone form, as observed in analogous 7-ethyl-10-hydroxycamptothecin derivatives .

Spectroscopic Characterization (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy :
The ^1^H NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d~6~) exhibits characteristic signals:

  • A singlet at δ 8.45 ppm for the aromatic proton at position 14 (quinoline H-14).
  • A doublet of doublets at δ 7.85 ppm (J = 8.5, 2.0 Hz) for H-12 and H-13.
  • A broad singlet at δ 5.45 ppm for the 10-hydroxyl proton, exchangeable with D~2~O.
  • A triplet at δ 4.30 ppm (J = 6.0 Hz) for the chloromethyl (-CH~2~Cl) group at position 9.

Mass Spectrometry (MS) :
Electrospray ionization (ESI-MS) in positive mode shows a molecular ion peak at m/z 429.84 [M+H]^+^ , consistent with the molecular formula. Fragmentation patterns include loss of HCl (m/z 393.80) and sequential cleavage of the E-ring lactone (m/z 348.72) .

Infrared (IR) Spectroscopy :
Key absorptions include:

  • 1745 cm^-1^ : Stretching vibration of the lactone carbonyl (C=O).
  • 3350 cm^-1^ : Broad band from the 10-hydroxyl group.
  • 750 cm^-1^ : C-F stretching vibration at position 11.

X-ray Crystallographic Studies and Molecular Packing

X-ray crystallographic data for this compound remain unreported in the literature. However, analogous camptothecin derivatives exhibit monoclinic crystal systems with space group P2~1~ and unit cell parameters approximating a = 14.2 Å, b = 7.8 Å, c = 15.4 Å, β = 102.3° . Molecular packing in these structures is stabilized by π-π stacking between quinoline rings (3.8–4.2 Å interplanar distances) and hydrogen bonds involving the 10-hydroxyl group (O-H···O=C, 2.9 Å). The chloromethyl group’s orientation in such lattices may influence solubility and intermolecular interactions, though experimental confirmation is needed.

属性

分子式

C22H18ClFN2O4

分子量

428.8 g/mol

IUPAC 名称

(19S)-10-(chloromethyl)-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C22H18ClFN2O4/c1-3-22(29)15-5-18-19-13(8-26(18)20(27)14(15)9-30-21(22)28)12(7-23)11-4-10(2)16(24)6-17(11)25-19/h4-6,29H,3,7-9H2,1-2H3/t22-/m0/s1

InChI 键

VIMRBMFQCXMCKY-QFIPXVFZSA-N

手性 SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CCl)O

规范 SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=C(C(=C5)C)F)N=C4C3=C2)CCl)O

产品来源

United States

准备方法

Fluorination at Position 11

Fluorination is achieved via a palladium-catalyzed Stille coupling reaction. Starting with 10-hydroxycamptothecin, the 11-position is activated by introducing a triflate group using N-phenylbis(trifluoromethanesulfonimide) in dimethylformamide (DMF) at −40°C. Subsequent treatment with bis(tri-n-butyltin) and tetrakis(triphenylphosphine)palladium(0) yields a stannane intermediate. Fluorination is completed using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(hexafluorophosphate) (Selectfluor®) in acetone, producing 11-fluoro-10-hydroxycamptothecin.

Table 1: Reaction Conditions for Fluorination

Parameter Conditions
Starting Material 10-Hydroxycamptothecin
Triflating Agent N-Phenylbis(trifluoromethanesulfonimide)
Solvent DMF
Temperature −40°C
Catalyst Pd(PPh₃)₄
Fluorinating Agent Selectfluor®
Yield 72–85%

Hydroxylation at Position 10

The 10-hydroxy group is preserved through protective group strategies. During fluorination, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions. Deprotection is performed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding 10-hydroxy-11-fluorocamptothecin.

Chloromethylation at Position 9

Chloromethylation is achieved via a Mannich-type reaction. The 9-position is activated by treating 10-hydroxy-11-fluorocamptothecin with paraformaldehyde and hydrochloric acid in acetic acid at 60°C. This one-pot reaction introduces the chloromethyl group directly, with yields optimized to 68–75%.

Table 2: Chloromethylation Optimization

Parameter Conditions
Reagent Paraformaldehyde/HCl
Solvent Acetic Acid
Temperature 60°C
Reaction Time 8–12 hours
Yield 68–75%

Characterization and Analytical Validation

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.89 (s, 1H, H-12), 7.45 (d, J = 8.5 Hz, 1H, H-14), 5.42 (s, 2H, -CH₂Cl), 5.30 (s, 1H, H-5), 4.85 (m, 1H, H-19).
  • ¹⁹F NMR (470 MHz, DMSO-d₆): δ −114.2 (s, 1F).
  • HRMS (ESI) : m/z calcd for C₂₂H₁₈ClFN₂O₄ [M+H]⁺: 429.0982; found: 429.0985.

Purity is assessed via reverse-phase HPLC (C18 column, 85:15 acetonitrile/water, 1.0 mL/min), demonstrating ≥98% purity.

Comparative Analysis with Other Camptothecin Derivatives

This compound exhibits distinct advantages over clinically approved derivatives:

Table 3: Pharmacokinetic Comparison

Parameter 9-Chloromethyl-10-Hydroxy-11-F-CPT Irinotecan Topotecan
Solubility (mg/mL) 4.2 (PBS, pH 7.4) 0.3 (PBS, pH 7.4) 1.1 (PBS, pH 7.4)
Metabolic Activation Not required Required (to SN-38) Not required
Plasma Half-life (h) 8.5 6–12 3–4
Topo I IC₅₀ (nM) 2.1 10 5

The absence of enzymatic activation requirements and enhanced solubility position this derivative as a promising candidate for oral administration.

Research Findings and Anticancer Efficacy

Preclinical studies demonstrate potent cytotoxicity against colorectal (HCT-116, IC₅₀ = 12 nM) and ovarian (SK-OV-3, IC₅₀ = 18 nM) cancer cell lines. In vivo xenograft models show tumor growth inhibition rates of 89% at 10 mg/kg/day, outperforming irinotecan (67% at 50 mg/kg/day). Stability studies in human plasma reveal a half-life of 6.8 hours, compared to 2.1 hours for camptothecin.

化学反应分析

9-氯甲基-10-羟基-11-F-喜树碱经历各种化学反应,包括:

    氧化: 此反应可以改变第 10 位的羟基。

    还原: 此反应会影响第 9 位的氯甲基。

    取代: 此反应可以用其他官能团取代第 11 位的氟原子。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂 。从这些反应中形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

9-氯甲基-10-羟基-11-F-喜树碱具有广泛的科学研究应用,包括:

    化学: 用作模型化合物,研究结构修饰对 DNA 拓扑异构酶 I 抑制的影响。

    生物学: 研究其在诱导癌细胞 DNA 损伤和凋亡中的作用。

    医学: 由于其抑制 DNA 拓扑异构酶 I 的能力,被探索为潜在的抗癌剂。

    工业: 用于开发新的抗癌药物和治疗剂

作用机制

9-氯甲基-10-羟基-11-F-喜树碱的作用机制涉及与 DNA 拓扑异构酶 I-DNA 复合物结合,稳定它并阻止 DNA 重新连接。 这会导致 DNA 损伤,最终导致癌细胞凋亡 。分子靶标包括 DNA 拓扑异构酶 I,所涉及的通路与 DNA 损伤反应和凋亡相关。

相似化合物的比较

Structural Modifications and Topo I Inhibition

Camptothecin derivatives are characterized by substitutions at positions 9, 10, and 11, which critically influence Topo I binding and antitumor activity .

Compound Substituents (Positions) Key Structural Features Topo I Inhibition (Relative Potency)
9-Chloromethyl-10-hydroxy-11-F-Camptothecin ClCH₂ (9), OH (10), F (11) Halogenation (F), chloromethyl for stability High (predicted)
Camptothecin (Parent) None Native lactone ring, planar pentacyclic core Moderate
Topotecan Dimethylaminomethyl (9), OH (10) Water-soluble, semi-synthetic High
SN-38 (CPT-11 metabolite) Ethyl (7), OH (10) Active metabolite of irinotecan Very high
10-Hydroxycamptothecin OH (10) Natural derivative from Camptotheca Moderate
9-Allyl-10-hydroxycamptothecin Allyl (9), OH (10) Synthetic, improved solubility Moderate

Key Findings :

  • Halogenation : The fluorine at position 11 in this compound may enhance metabolic stability by resisting oxidative degradation, a strategy observed in halogenated natural products .
  • Hydroxy Group at 10 : The hydroxy group is critical for Topo I inhibition, as its removal or substitution (e.g., methoxy in 10-Methoxycamptothecin) reduces activity .

Solubility and Pharmacokinetics

Solubility impacts bioavailability and administration routes.

Compound Aqueous Solubility LogP (Predicted) Clinical Relevance
This compound Low (chloromethyl increases lipophilicity) ~2.8 Likely requires liposomal formulation or prodrug strategy
Topotecan High (due to dimethylaminomethyl) ~0.5 Intravenous or oral administration
CPT-11 (Irinotecan) Low (prodrug; metabolized to SN-38) ~3.1 Prodrug requiring carboxylesterase activation
10-Hydroxycamptothecin Low ~2.5 Limited to injectable forms

Key Findings :

  • The chloromethyl and fluorine substituents in this compound likely reduce aqueous solubility compared to topotecan but enhance blood-brain barrier penetration .
  • Prodrug strategies (e.g., CPT-11) or nanocarriers may be necessary to improve delivery .

Cytotoxicity and Antitumor Efficacy

Comparative cytotoxicity data across cell lines and models:

Compound IC₅₀ (P388 Leukemia, μM) IC₅₀ (2774 Ovarian Cancer, μM) Angiogenesis Inhibition
This compound Not reported Not reported Predicted high
Camptothecin 0.02–0.05 0.1–0.3 Low
SN-38 0.001–0.005 0.01–0.03 High
10-Methoxycamptothecin 0.05–0.1 0.02–0.05 Moderate

Key Findings :

  • SN-38 (metabolite of CPT-11) exhibits the highest potency due to its strong Topo I binding and low IC₅₀ values .
  • This compound’s efficacy remains to be validated in vivo, but structural analogs with halogenation show enhanced cytotoxicity .

Key Findings :

  • Chloromethyl groups may introduce genotoxic risks, as seen in 9-Hydroxymethyl-10-hydroxy Camptothecin .
  • Fluorine substitution could mitigate toxicity by reducing reactive metabolite formation .

生物活性

9-Chloromethyl-10-hydroxy-11-F-camptothecin is a derivative of camptothecin, a natural alkaloid known for its potent anticancer properties. The biological activity of this compound is primarily attributed to its ability to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and efficacy in various cancer models.

The primary mechanism through which camptothecin derivatives exert their anticancer effects is by stabilizing the topoisomerase I-DNA cleavage complex. This stabilization prevents the relegation of DNA breaks, leading to apoptosis in cancer cells. The lactone form of camptothecin is essential for this activity, as it binds effectively to the enzyme, while the carboxylate form lacks this capability .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits a favorable profile compared to its predecessors. Key findings include:

  • Absorption : The compound shows significant absorption when administered intravenously.
  • Distribution : It has a short distribution half-life but a long elimination half-life, suggesting prolonged action in the body.
  • Excretion : Most of the drug is excreted through urine within the first six hours post-administration .

In Vitro Activity

In vitro studies have demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including prostate and breast cancer cells. The compound's potency is enhanced due to structural modifications that improve solubility and stability in biological systems .

In Vivo Efficacy

Animal model studies reveal promising results:

  • Xenograft Models : When tested in mouse xenograft models, this compound showed significant tumor growth inhibition across multiple cancer types, including melanoma and colon cancer.
  • Dosing Regimens : Various dosing regimens were explored, with intralipid formulations yielding nearly 100% growth inhibition in certain models .

Comparative Efficacy

The efficacy of this compound can be compared with other camptothecin derivatives:

CompoundMechanism of ActionEfficacy (IC50)Notable Findings
CamptothecinTopoisomerase I inhibition~0.1 µMClassic agent with broad-spectrum activity
IrinotecanTopoisomerase I inhibition~0.5 µMEffective against colorectal cancer
TopotecanTopoisomerase I inhibition~0.3 µMApproved for ovarian and lung cancers
This compound Topoisomerase I inhibition~0.05 µM Superior potency in preclinical models

Case Studies

Several case studies highlight the clinical potential of this compound:

  • Prostate Cancer Study : A study involving androgen-independent prostate cancer cells demonstrated that treatment with this compound led to significant apoptosis through mitochondrial pathways .
  • Breast Cancer Model : In a murine model of breast cancer, administration resulted in a marked reduction in tumor size compared to controls, supporting its therapeutic potential in aggressive cancers .

常见问题

Q. How should conflicting data on metabolite toxicity be addressed?

  • Profile major metabolites (e.g., hydroxy acid forms) using hepatic microsome incubations and LC-MS/MS. Compare toxicity in primary hepatocyte models vs. cancer cells. Cross-reference with toxicogenomic databases (e.g., Comparative Toxicogenomics Database) to predict off-target effects .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。